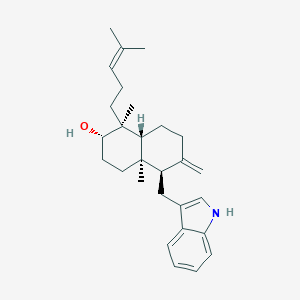
Hapalindole J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole J is a natural product that belongs to the hapalindole family of alkaloids. It is produced by cyanobacteria, which are photosynthetic microorganisms found in aquatic environments. Hapalindole J has been of great interest to researchers due to its potential as an anticancer agent.
作用机制
The mechanism of action of hapalindole J is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. Hapalindole J has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. It also inhibits the activity of topoisomerase, an enzyme that is involved in DNA replication. By inhibiting these enzymes, hapalindole J induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Hapalindole J has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis in cancer cells. In addition, hapalindole J has been shown to have antibacterial and antifungal activity. However, the effects of hapalindole J on normal cells are not fully understood.
实验室实验的优点和局限性
Hapalindole J has several advantages for lab experiments. It is a natural product that is produced by cyanobacteria, which makes it a valuable tool for studying natural product biosynthesis. It also has potential as an anticancer agent, which makes it a valuable tool for studying cancer biology. However, hapalindole J is a complex molecule with a unique structure, which makes its synthesis in the laboratory a challenging task. It is also produced in small quantities, which limits its availability for lab experiments.
未来方向
There are several future directions for research on hapalindole J. One direction is to develop more efficient methods for synthesizing hapalindole J in the laboratory. This would allow researchers to study its anticancer properties in greater detail. Another direction is to study the effects of hapalindole J on normal cells. This would provide valuable information on its potential as a therapeutic agent. Finally, researchers could explore the potential of hapalindole J as an antibacterial and antifungal agent. This could lead to the development of new antibiotics and antifungal drugs.
合成方法
Hapalindole J is a complex molecule with a unique structure. It is synthesized by cyanobacteria through a series of enzymatic reactions. However, the synthesis of hapalindole J in the laboratory is a challenging task due to its complex structure. Researchers have developed various synthetic methods to produce hapalindole J, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple building blocks, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole J. These methods have been successful in producing hapalindole J in small quantities.
科学研究应用
Hapalindole J has been the subject of extensive research due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hapalindole J works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. In addition to its anticancer properties, hapalindole J has also been shown to have antibacterial and antifungal activity.
属性
CAS 编号 |
106928-26-1 |
|---|---|
产品名称 |
Hapalindole J |
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI 键 |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
手性 SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
规范 SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
同义词 |
hapalindole J |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
